molecular formula C20H28NO2+ B12785063 Apo-ipratropium CAS No. 792131-69-2

Apo-ipratropium

Cat. No.: B12785063
CAS No.: 792131-69-2
M. Wt: 314.4 g/mol
InChI Key: APBFGXKTZSOWLK-FUUYNRHESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ipratropium bromide involves several steps. One common method includes the reaction of 2-phenyl-3-acetoxy propionic acid with oxalyl chloride in the presence of dichloromethane and dimethylformamide (DMF) to form an intermediate. This intermediate is then reacted with isopropyl tropine methanesulfonate solution, followed by hydrolysis with hydrochloric acid to yield ipratropium bromide .

Industrial Production Methods

Industrial production of ipratropium bromide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .

Mechanism of Action

Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor. By blocking the action of acetylcholine at parasympathetic sites in bronchial smooth muscle, it causes bronchodilation and inhibits serous and seromucous gland secretions . This mechanism helps in relieving bronchospasm and reducing nasal discharge.

Comparison with Similar Compounds

Properties

CAS No.

792131-69-2

Molecular Formula

C20H28NO2+

Molecular Weight

314.4 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate

InChI

InChI=1S/C20H28NO2/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16/h5-9,14,17-19H,3,10-13H2,1-2,4H3/q+1/t17-,18+,19?,21?

InChI Key

APBFGXKTZSOWLK-FUUYNRHESA-N

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C

Origin of Product

United States

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